2,4-Dimethylpentane-3-thione
Overview
Description
2,4-Dimethylpentane-3-thione is an organic compound with the molecular formula C7H14S. It is a thioketone, characterized by the presence of a sulfur atom double-bonded to a carbon atom within the molecular structure. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethylpentane-3-thione can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethylpentan-3-one with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the replacement of the oxygen atom in the ketone with a sulfur atom to form the thioketone.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylpentane-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction of this compound can yield the corresponding thiol or sulfide.
Substitution: The thioketone group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted thioketones depending on the nucleophile used.
Scientific Research Applications
2,4-Dimethylpentane-3-thione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2,4-Dimethylpentane-3-thione involves its interaction with molecular targets through its thioketone group. The sulfur atom in the thioketone can form bonds with various electrophiles, facilitating different chemical reactions. The compound’s reactivity is influenced by the electronic properties of the sulfur atom and the surrounding molecular structure.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylpentane: A hydrocarbon with a similar carbon skeleton but lacking the thioketone group.
2,4-Dimethylpentan-3-one: A ketone with a similar structure but with an oxygen atom instead of sulfur.
3-Methylpentane-2,4-dione: Another ketone with a similar structure but different functional groups.
Uniqueness
2,4-Dimethylpentane-3-thione is unique due to the presence of the thioketone group, which imparts distinct chemical properties and reactivity compared to its oxygen-containing analogs. This makes it valuable in specific synthetic applications and research contexts.
Properties
IUPAC Name |
2,4-dimethylpentane-3-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14S/c1-5(2)7(8)6(3)4/h5-6H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVASRMDOMQXRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=S)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348951 | |
Record name | 2,4-dimethylpentane-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13390-86-8 | |
Record name | 2,4-dimethylpentane-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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